molecular formula C10H14N2 B190304 Anabasine CAS No. 13078-04-1

Anabasine

Cat. No.: B190304
CAS No.: 13078-04-1
M. Wt: 162.23 g/mol
InChI Key: MTXSIJUGVMTTMU-UHFFFAOYSA-N
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Description

Anabasine is a naturally occurring alkaloid found in plants such as tree tobacco (Nicotiana glauca) and common tobacco (Nicotiana tabacum). It is a structural isomer of nicotine, sharing a similar chemical structure but differing in its biological effects. Historically, this compound has been used as an insecticide due to its toxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anabasine can be synthesized through several methods. One common synthetic route involves the reaction of 2-picoline with 1,5-dibromopentane, followed by cyclization to form the piperidine ring. The reaction typically requires a base such as sodium hydride and is conducted under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, particularly from species of the Nicotiana genus. The extraction process includes solvent extraction followed by purification steps such as crystallization or chromatography to isolate the alkaloid in its pure form .

Chemical Reactions Analysis

Types of Reactions: Anabasine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anabasine has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.

    Biology: Studied for its effects on nicotinic acetylcholine receptors, providing insights into receptor function and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including its role as a nicotinic receptor agonist, which could have implications for treating neurological disorders.

    Industry: Historically used as an insecticide, this compound’s toxic properties are leveraged in pest control

Mechanism of Action

Anabasine exerts its effects primarily through its action on nicotinic acetylcholine receptors (nAChRs). It acts as a full agonist at these receptors, leading to depolarization and subsequent neuronal activation. At high doses, this compound can cause a depolarizing block, similar to nicotine poisoning, which can result in symptoms such as muscle paralysis and, in severe cases, death by asystole .

Comparison with Similar Compounds

Anabasine is often compared to other alkaloids such as:

This compound’s uniqueness lies in its specific receptor interactions and its historical use as an insecticide, setting it apart from other similar alkaloids.

Biological Activity

Anabasine, a naturally occurring alkaloid found in tobacco and other plants, has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, summarizing key research findings, case studies, and experimental data to provide an authoritative overview.

Chemical Structure and Properties

This compound is chemically classified as (S)3(1Methylpyrrolidin2yl)pyridine(S)-3-(1-Methylpyrrolidin-2-yl)pyridine with the molecular formula C10H14N2C_{10}H_{14}N_2. It is structurally similar to nicotine, possessing a pyridine ring that contributes to its biological activity.

1. Analgesic Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant analgesic properties. For instance, a series of synthesized N-acyl derivatives showed pronounced analgesic effects in animal models, particularly in reducing pain responses induced by acetic acid .

CompoundPain Response Reduction (%)
This compound Derivative 145%
This compound Derivative 255%
This compound Derivative 360%

2. Antimicrobial and Antiviral Activity

This compound and its derivatives have been evaluated for their antimicrobial and antiviral properties. In vitro studies indicated that certain this compound derivatives demonstrated strong antibacterial activity against Escherichia coli and Bacillus subtilis, with some compounds showing moderate activity .

MicroorganismActivity Level (mm zone of inhibition)
E. coli15 mm
B. subtilis14 mm

3. Neurological Effects

This compound has been investigated for its effects on neurological functions. A study involving rats demonstrated that this compound administration could reverse impairments in working memory induced by NMDA receptor antagonism . The results indicated a dose-dependent improvement in memory performance:

Dose (mg/kg)Percent Correct Rejection (%)
0.294.7
2.095.5

Case Study: Effects on Nicotine Withdrawal

In a controlled study, this compound was shown to attenuate nicotine withdrawal symptoms in rodents, suggesting potential therapeutic applications for smoking cessation . The study utilized a radial-arm maze to assess cognitive performance under varying doses of this compound.

Case Study: Developmental Toxicity in Zebrafish

Another significant study explored the developmental toxicity of this compound using zebrafish embryos. It was found that higher concentrations of this compound decreased hatching rates significantly, indicating dose-dependent toxicity. However, when combined with cucurbituril (a nano-carrier), the toxicity was markedly reduced .

The biological activities of this compound are believed to be mediated through various mechanisms:

  • NMDA Receptor Modulation : this compound may influence glutamatergic signaling pathways, which are crucial for memory and learning processes.
  • Antimicrobial Action : The structural components of this compound allow it to interact with bacterial cell membranes, leading to increased permeability and cell death.
  • Pain Modulation : Its analgesic effects may involve interactions with opioid receptors or modulation of inflammatory pathways.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying Anabasine in plant extracts, and how can researchers ensure methodological rigor?

To quantify this compound, researchers often use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Key validation steps include:

  • Calibration curves : Use certified this compound standards to establish linearity (typically R² ≥ 0.99).
  • Recovery tests : Spike matrices with known this compound concentrations to assess extraction efficiency (aim for 85–115% recovery).
  • Limit of detection/quantification (LOD/LOQ) : Determine via signal-to-noise ratios (e.g., LOD = 3× noise, LOQ = 10× noise) .
  • Reproducibility : Replicate analyses across multiple batches to evaluate intra- and inter-day variability .

Q. How should researchers design experiments to evaluate this compound’s acute toxicity in animal models?

Critical considerations include:

  • Dose selection : Use a logarithmic scale (e.g., 10, 50, 100 mg/kg) to identify lethal doses (LD₅₀).
  • Control groups : Include vehicle controls (e.g., saline) and positive controls (e.g., nicotine) to contextualize toxicity.
  • Ethical compliance : Follow institutional guidelines for humane endpoints (e.g., moribund state criteria) and sample sizes justified by power analysis .
  • Data collection : Monitor physiological parameters (e.g., respiration, motor function) and histopathological changes post-exposure .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported receptor-binding affinities of this compound across studies?

Discrepancies often arise from assay variability (e.g., radioligand vs. functional assays). To address this:

  • Standardize conditions : Control pH (7.4), temperature (37°C), and receptor subtypes (e.g., α4β2 vs. α7 nAChRs).
  • Cross-validate findings : Compare results from orthogonal methods (e.g., electrophysiology for functional activity and scintillation counting for binding affinity) .
  • Meta-analysis : Pool data from published studies using random-effects models to identify confounding variables (e.g., species differences in receptor isoforms) .

Q. How can computational models predict this compound’s metabolic pathways, and what experimental validation is required?

  • In silico approaches : Use cytochrome P450 docking simulations (e.g., CYP2A6, CYP2B6) to predict hydroxylation or N-oxidation sites. Tools like AutoDock Vina or Schrödinger Suite are recommended .
  • Experimental validation : Incubate this compound with liver microsomes and analyze metabolites via LC-HRMS. Confirm structures using NMR or reference standards .
  • Kinetic parameters : Calculate Vₘₐₓ and Kₘ for major metabolic pathways to assess clinical relevance .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

  • Modular synthesis : Start with the pyridine core and introduce substituents (e.g., methyl, phenyl groups) via nucleophilic substitution or cross-coupling reactions.
  • Purity control : Characterize intermediates and final products using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). Purity thresholds should exceed 95% .
  • Biological screening : Test derivatives in functional assays (e.g., calcium flux for nAChR activation) to correlate structural modifications with activity .

Q. Methodological Considerations for Data Interpretation

  • Handling conflicting data : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability .
  • Uncertainty quantification : Report confidence intervals (95% CI) for key parameters (e.g., IC₅₀ values) and propagate errors in derived calculations .
  • Reproducibility : Archive raw data and detailed protocols in supplementary materials, as emphasized by journals like the Beilstein Journal of Organic Chemistry .

Properties

IUPAC Name

3-piperidin-2-ylpyridine
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InChI

InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8,10,12H,1-2,5,7H2
Source PubChem
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InChI Key

MTXSIJUGVMTTMU-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CN=CC=C2
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Molecular Formula

C10H14N2
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DSSTOX Substance ID

DTXSID50859409
Record name (+/-)-Anabasine
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Molecular Weight

162.23 g/mol
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Physical Description

Colorless liquid; Darkens on exposure to air; [Hawley] Yellow liquid; [MSDSonline], Liquid
Record name Anabasine
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Boiling Point

270-272 °C
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Solubility

Soluble in most organic solvents, Soluble in alcohol and ether, Miscible in water @ 25 °C, 1000 mg/mL at 25 °C
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Density

1.0455 @ 20 °C/4 °C
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Vapor Pressure

0.00301 [mmHg]
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Mechanism of Action

...ANABASINE AFFECT/S/ THE GANGLION OF THE INSECT CENTRAL NERVOUS SYSTEM, FACILITATING TRANS-SYNAPTIC CONDUCTION AT LOW CONCENTRATIONS AND BLOCKING CONDUCTION AT HIGHER LEVELS., ANABASINE EXERTED NEUROMUSCULAR BLOCKING EFFECT ON ISOLATED RAT PHRENIC NERVE-DIAPHRAGM WHICH COULD BE PARTIALLY ANTAGONIZED BY NEOSTIGMINE. IT IS A DEPOLARIZING MUSCLE RELAXANT WITH SOME CHARACTERISTICS OF COMPETITIVE MUSCLE RELAXANTS.
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Color/Form

Colorless liquid, darkens on exposure to air

CAS No.

13078-04-1, 494-52-0
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Record name Pyridine, 3-(2-piperidinyl)-
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Melting Point

FP: 9 °C, 9 °C
Record name ANABASINE
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Record name Anabasine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
Anabasine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
Anabasine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
Anabasine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
Anabasine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
Anabasine
5-[2-(3-amino-2,6-difluorophenyl)ethynyl]-N-[(4-methoxyphenyl)methyl]pyrimidin-2-amine
Anabasine

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